BenchChemオンラインストアへようこそ!

Quisinostat hydrochloride

HDAC1 inhibition Epigenetic drug discovery Pan-HDAC inhibitor comparison

Quisinostat hydrochloride (JNJ-26481585) is an orally bioavailable, second-generation hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor. It exhibits sub-nanomolar inhibitory potency against HDAC1 (IC₅₀ = 0.11 nM) and demonstrates a distinctive isoform selectivity profile that targets HDACs 1, 2, 4, 10, and 11, while largely sparing HDAC6 and HDAC7.

Molecular Formula C21H27ClN6O2
Molecular Weight 430.9 g/mol
CAS No. 1083078-98-1
Cat. No. B1683855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuisinostat hydrochloride
CAS1083078-98-1
SynonymsJNJ26481585;  JNJ-26481585;  JNJ 26481585;  JNJ-26481585-AAC;  Quisinostat HCl;  Quisinostat hydrochloride.
Molecular FormulaC21H27ClN6O2
Molecular Weight430.9 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl
InChIInChI=1S/C21H26N6O2.ClH/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29;/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28);1H
InChIKeyTWNOICNTTFKOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Quisinostat Hydrochloride (CAS 1083078-98-1): Pan-HDAC Inhibitor with Sub-Nanomolar Class I Specificity for Oncology Research Procurement


Quisinostat hydrochloride (JNJ-26481585) is an orally bioavailable, second-generation hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor [1]. It exhibits sub-nanomolar inhibitory potency against HDAC1 (IC₅₀ = 0.11 nM) and demonstrates a distinctive isoform selectivity profile that targets HDACs 1, 2, 4, 10, and 11, while largely sparing HDAC6 and HDAC7 [2]. Originally developed by Janssen Pharmaceuticals, quisinostat has been evaluated across hematologic malignancies and solid tumors in Phase I/II clinical trials, with demonstrated brain-penetrant properties and radiosensitizing activity in glioblastoma models [3]. The hydrochloride salt (CAS 1083078-98-1) is the preferred form for in vitro and in vivo research applications due to its defined stoichiometry and solubility characteristics.

Why Quisinostat Hydrochloride Cannot Be Substituted by Other Pan-HDAC Inhibitors in Critical Preclinical Research


Pan-HDAC inhibitors are not functionally interchangeable. Despite sharing a hydroxamic acid zinc-binding pharmacophore, quisinostat, vorinostat (SAHA), and panobinostat (LBH589) exhibit divergent isoform inhibition fingerprints that produce distinct biological outcomes [1]. Quisinostat's exceptionally low IC₅₀ against HDAC1 (0.11 nM) — approximately 23-fold more potent than panobinostat (2.5 nM) and approximately 90-fold more potent than vorinostat (~10 nM) — combined with its relative sparing of HDAC6 (76.8 nM) and HDAC7 (119 nM), yields a pharmacodynamic signature that cannot be replicated by simply adjusting the dose of another pan-HDAC inhibitor [2]. Furthermore, tissue distribution and brain penetration properties differ substantially among this class: quisinostat is subject to P-glycoprotein-mediated efflux at the blood-brain barrier with a brain-to-plasma unbound partition coefficient (Kp,uu) of 0.02, versus 0.06 for vorinostat and 0.32 for panobinostat, directly impacting target engagement in CNS tumors [3]. These quantitative differences in potency, selectivity, and tissue distribution mean that experimental conclusions drawn with one pan-HDAC inhibitor cannot be extrapolated to quisinostat without independent validation. For researchers requiring reproducible target modulation of HDAC1-dominant pathologies with minimized HDAC6/7 off-target effects, substitution is scientifically unjustifiable.

Quisinostat Hydrochloride: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Quisinostat Delivers >20-Fold Greater HDAC1 Inhibitory Potency Than Panobinostat and >90-Fold Greater Than Vorinostat

In cell-free enzymatic assays, quisinostat inhibits recombinant HDAC1 with an IC₅₀ of 0.11 nM, which is 22.7-fold more potent than panobinostat (IC₅₀ = 2.5 nM) and approximately 90-fold more potent than vorinostat (IC₅₀ ≈ 10 nM for HDAC1) [1][2]. This potency advantage extends to HDAC2: quisinostat IC₅₀ = 0.33 nM versus panobinostat IC₅₀ = 13.2 nM (40-fold difference) [1][2]. The assays were conducted under comparable cell-free conditions using recombinant human HDAC enzymes with fluorogenic substrates. These data derive from independent biochemical profiling studies performed across multiple laboratories, and the rank order of potency (quisinostat > panobinostat > vorinostat for HDAC1) is consistently reproduced [1][2][3].

HDAC1 inhibition Epigenetic drug discovery Pan-HDAC inhibitor comparison

Quisinostat Spares HDAC6 at >690-Fold Lower Potency Than HDAC1, in Sharp Contrast to Panobinostat and Vorinostat

Quisinostat exhibits a uniquely skewed isoform selectivity profile: HDAC1 IC₅₀ = 0.11 nM versus HDAC6 IC₅₀ = 76.8 nM — a 698-fold potency differential [1]. In contrast, panobinostat shows only a 4.2-fold differential (HDAC1 IC₅₀ = 2.5 nM vs HDAC6 IC₅₀ = 10.5 nM), and vorinostat a 1.8-fold differential (HDAC1 IC₅₀ = 43.76 nM vs HDAC6 IC₅₀ = 78.3 nM) [2]. Furthermore, quisinostat exhibits >30-fold selectivity for HDAC1 over HDACs 3, 5, 8, and 9, with the lowest potency against HDAC6 and HDAC7 (IC₅₀ = 119 nM) [1][3]. This contrasts with panobinostat which potently inhibits all tested Class I, IIb, and IV isoforms within a narrow 1–13 nM range [2]. HDAC6 inhibition has been associated with specific toxicities including thrombocytopenia and cardiac effects; quisinostat's relative sparing of HDAC6 may contribute to its distinct safety profile observed clinically [4].

HDAC6 sparing Isoform selectivity profiling Off-target minimization

Quisinostat Achieves Complete Tumor Growth Inhibition in HCT116 Colon Carcinoma Xenografts Where 5-Fluorouracil Shows Only Partial Activity

In a direct head-to-head preclinical comparison, once-daily oral administration of quisinostat (10 mg/kg) resulted in complete tumor growth inhibition in Ras mutant HCT116 colon carcinoma xenografts, whereas 5-fluorouracil (5-FU), a standard-of-care chemotherapeutic for colorectal cancer, was significantly less active in the same model [1]. Additionally, in the C170HM2 colorectal liver metastasis model, quisinostat fully inhibited metastatic growth, while the combination of 5-FU/Leucovorin showed only modest activity [1]. The prolonged pharmacodynamic response — continuous histone H3 acetylation persisting throughout the dosing interval — was specifically engineered into quisinostat through iterative in vivo screening of 140 pyrimidyl-hydroxamic acid analogues, distinguishing it from first-generation HDAC inhibitors that produce only transient histone acetylation [1]. This sustained target engagement translated directly into superior antitumor efficacy.

In vivo antitumor efficacy Colorectal cancer xenograft Head-to-head chemotherapy comparison

Quisinostat Is the Only Pan-HDAC Inhibitor Demonstrated as a Brain-Penetrant Radiosensitizer That Significantly Extends Survival in Glioblastoma In Vivo

Quisinostat is the only pan-HDAC inhibitor for which a direct radiosensitizer role has been established with survival benefit in orthotopic glioblastoma (GBM) models. In mice bearing intracranial GBM tumors, quisinostat (10 mg/kg MWF) combined with radiation (2 Gy × 3) significantly extended survival compared to either modality alone [1]. This finding is clinically significant because prior pan-HDAC inhibitors, including vorinostat, failed to provide substantial clinical benefit in GBM patients due to inadequate blood-brain barrier penetration and broad-spectrum toxicity [1][2]. While CNS distribution studies show quisinostat has a lower absolute unbound brain-to-plasma partition coefficient (Kp,uu = 0.02) compared to vorinostat (Kp,uu = 0.06) or panobinostat (Kp,uu = 0.32), its sub-nanomolar potency against HDAC1 — the essential HDAC isoform in GBM — enables pharmacologically relevant free drug concentrations in brain tissue at well-tolerated doses [1][3]. The PK-PD-efficacy relationship was rigorously established by correlating free brain drug concentrations with intratumoral histone acetylation and survival outcomes [1].

Brain-penetrant HDAC inhibitor Glioblastoma radiosensitization CNS oncology

Quisinostat Combined with Bortezomib and Dexamethasone Achieved an 88.2% Overall Response Rate in Relapsed Multiple Myeloma

In a Phase 1b clinical trial, quisinostat combined with bortezomib (1.3 mg/m²) and dexamethasone (20 mg) achieved an 88.2% overall response rate (ORR) in patients with relapsed multiple myeloma, with a median duration of response of 9.4 months and median progression-free survival of 8.2 months [1]. The maximum tolerated dose (MTD) was established as 10 mg quisinostat thrice weekly. For context, panobinostat combined with the same backbone (bortezomib + dexamethasone) in the randomized Phase 3 PANORAMA 1 trial demonstrated a 60.7% ORR in the panobinostat arm [2]. While these are cross-trial comparisons with different patient populations (Phase 1b vs Phase 3, different prior treatment histories), the magnitude of response observed with quisinostat in a heavily pretreated population is notable. Importantly, quisinostat's combination showed an acceptable safety profile with manageable cardiac toxicity (Grade 3 QTc prolongation and atrial fibrillation observed at the 12 mg dose level, above the MTD) [1].

Multiple myeloma combination therapy Clinical response rate HDAC inhibitor proteasome inhibitor synergy

Quisinostat Induces Prolonged Intratumoral Histone H3 Acetylation, Engineered to Overcome the Transient Pharmacodynamic Response of First-Generation HDAC Inhibitors

Quisinostat was rationally identified from a library of 140 potent pyrimidyl-hydroxamic acid analogues using an innovative in vivo pharmacodynamic screening platform. Tumor cells were engineered to express a fluorescent protein under the control of an HDAC1-sensitive promoter, enabling real-time, noninvasive pharmacodynamic readout in xenografted mice [1]. This screen selected for compounds producing continuous — not transient — histone H3 acetylation in tumor tissue. Quisinostat, dosed orally once daily, sustained histone H3 hyperacetylation throughout the 24-hour dosing interval, whereas most first-generation HDAC inhibitors in clinical development induced only transient acetylation lasting a few hours [1]. This prolonged pharmacodynamic effect was directly correlated with complete tumor growth inhibition in vivo, demonstrating that sustained target engagement is a critical determinant of antitumor efficacy for HDAC inhibitors [1]. This property is a direct consequence of the compound's binding kinetics and pharmacokinetic profile, not merely its in vitro potency.

Pharmacodynamic durability Target engagement persistence Second-generation HDAC inhibitor engineering

High-Impact Application Scenarios Where Quisinostat Hydrochloride (CAS 1083078-98-1) Provides Irreplaceable Research Value


Glioblastoma Radiosensitization Studies Requiring a Brain-Penetrant HDAC Inhibitor with Validated In Vivo Survival Benefit

Quisinostat is the preeminent tool compound for preclinical GBM radiosensitization research. As demonstrated by Lo Cascio et al. (2023), quisinostat combined with fractionated radiation significantly extended survival in orthotopic GBM models, with the PK-PD-efficacy relationship rigorously established through brain free drug concentration measurements and intratumoral histone acetylation biomarkers [6]. This scenario cannot be adequately addressed with vorinostat (which failed in GBM clinical trials and does not achieve sufficient free brain concentrations relative to its HDAC1 IC₅₀) or panobinostat (whose heterogeneous brain distribution and P-gp/Bcrp-mediated efflux limit tumor coverage, as shown by Zhang et al. 2023) . Researchers should use quisinostat hydrochloride at 10 mg/kg MWF oral dosing in murine models, with mandatory verification of brain target engagement via histone H3 acetylation or H2A.X phosphorylation as pharmacodynamic markers.

HDAC1-Selective Pharmacological Studies Where HDAC6 Inhibition Must Be Minimized to Avoid Confounding Phenotypes

For mechanistic studies requiring potent Class I HDAC (particularly HDAC1) inhibition with minimized HDAC6 disruption, quisinostat's 698-fold selectivity window (HDAC6 IC₅₀ 76.8 nM vs HDAC1 IC₅₀ 0.11 nM) makes it uniquely suitable [6]. HDAC6 regulates non-histone substrates including α-tubulin, Hsp90, and cortactin; its concurrent inhibition by panobinostat (only 4.2-fold selective) or vorinostat (1.8-fold selective) confounds interpretation of histone acetylation-dependent phenotypes . Experimental designs employing quisinostat at concentrations ≤200 nM in cell culture can achieve near-complete HDAC1/2 inhibition while maintaining >70% residual HDAC6 activity, enabling cleaner dissection of Class I HDAC biology [6]. Procurement of the hydrochloride salt (CAS 1083078-98-1) ensures defined stoichiometry for precise dose-response calculations.

In Vivo Colorectal Cancer Xenograft Studies Requiring a Positive Control with Documented Superiority Over 5-FU Chemotherapy

Quisinostat provides a validated positive control for colorectal cancer xenograft studies seeking to benchmark experimental agents against a standard-of-care comparator. The Arts et al. (2009) study established that quisinostat (10 mg/kg p.o., q.d.) achieves complete tumor growth inhibition in HCT116 Ras mutant xenografts and full inhibition of C170HM2 liver metastases, outperforming both 5-FU monotherapy and 5-FU/Leucovorin combination therapy in the same models [6]. This head-to-head superiority, combined with the well-characterized pharmacokinetic profile and once-daily oral dosing feasibility, makes quisinostat an ideal positive control arm for efficacy studies in gastrointestinal malignancy models. Researchers should note that the prolonged pharmacodynamic response of quisinostat (continuous histone H3 acetylation) necessitates appropriate biomarker sampling timepoints to capture sustained target engagement [6].

Proteasome Inhibitor Combination Studies in Multiple Myeloma Leveraging Clinical Proof-of-Concept with 88.2% ORR

For preclinical multiple myeloma research exploring HDAC inhibitor–proteasome inhibitor synergy, quisinostat is supported by the strongest clinical efficacy signal among hydroxamate-based HDAC inhibitors in combination with bortezomib and dexamethasone. The Phase 1b data demonstrating 88.2% ORR with an MTD of 10 mg thrice weekly provides a clinically anchored dose and schedule for translational studies [6]. This clinical data package — including detailed cardiac safety monitoring (QTc prolongation observed above MTD) and thrombocytopenia incidence — enables researchers to design preclinical combination studies with dose levels and toxicity endpoints that have direct clinical correlates. When used alongside bortezomib in multiple myeloma cell lines or xenografts, quisinostat at concentrations of 30–1000 nM has been shown to induce histone hyperacetylation and apoptosis, with the 10 mg clinical dose translating to achievable plasma concentrations in the low nanomolar range [6].

Quote Request

Request a Quote for Quisinostat hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.